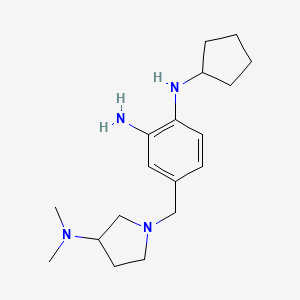![molecular formula C36H30NO2P B12847786 N-benzhydryl-N-phenyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine](/img/structure/B12847786.png)
N-benzhydryl-N-phenyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzhydryl-N-phenyl-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin-12-amine is a chiral phosphine ligand known for its high yield and enantioselective results in asymmetric synthesis. This compound is utilized in various chemical reactions due to its unique structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-benzhydryl-N-phenyl-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin-12-amine involves a multi-step process:
Stage 1: N-(diphenylmethyl)aniline is reacted with triethylamine in toluene at temperatures ranging from 0 to 80°C under an inert atmosphere.
Stage 2: The intermediate product is then reacted with (1R)-2,2’,3,3’-tetrahydro-1,1’-spirobis[indenyl]-7,7’-diol in a mixture of tetrahydrofuran and toluene at temperatures ranging from 0 to 25°C under an inert atmosphere.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but the synthesis typically involves scaling up the laboratory procedures with appropriate adjustments to reaction conditions and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-benzhydryl-N-phenyl-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin-12-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different reduced species.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
N-benzhydryl-N-phenyl-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin-12-amine is used in several scientific research applications:
Chemistry: It is employed as a chiral ligand in enantioselective synthesis, facilitating the production of enantiomerically pure compounds.
Biology: The compound’s chiral properties make it useful in studying biological processes that involve chiral molecules.
Industry: The compound is used in the production of various chemicals and materials that require high enantioselectivity.
Wirkmechanismus
The mechanism by which N-benzhydryl-N-phenyl-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin-12-amine exerts its effects involves its role as a chiral ligand. It coordinates with metal centers in catalytic reactions, influencing the stereochemistry of the products formed. The molecular targets and pathways involved include various metal complexes and catalytic cycles that are essential for enantioselective synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-benzhydryl-N-phenyl-4,5,6,7-tetrahydrodiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin-12-amine
- (11aS)-N-benzhydryl-N-phenyl-4,5,6,7-tetrahydrodiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin-12-amine
Uniqueness
N-benzhydryl-N-phenyl-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin-12-amine stands out due to its high enantioselectivity and yield in asymmetric synthesis. Its unique structure allows for efficient coordination with metal centers, making it a valuable ligand in various catalytic processes.
Eigenschaften
Molekularformel |
C36H30NO2P |
|---|---|
Molekulargewicht |
539.6 g/mol |
IUPAC-Name |
N-benzhydryl-N-phenyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine |
InChI |
InChI=1S/C36H30NO2P/c1-4-12-28(13-5-1)35(29-14-6-2-7-15-29)37(30-18-8-3-9-19-30)40-38-31-20-10-16-26-22-24-36(33(26)31)25-23-27-17-11-21-32(39-40)34(27)36/h1-21,35H,22-25H2 |
InChI-Schlüssel |
KZGQHYJDNLPFKC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC23CCC4=C2C(=CC=C4)OP(OC5=CC=CC1=C35)N(C6=CC=CC=C6)C(C7=CC=CC=C7)C8=CC=CC=C8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


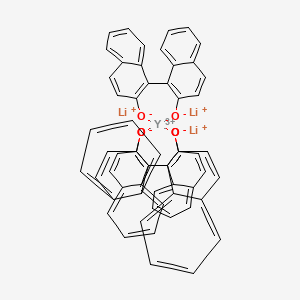
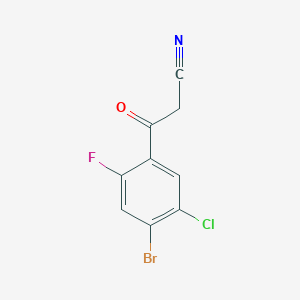
![Methyl (2S)-2-[(5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonyl)amino]-3-hydroxy-propanoate](/img/structure/B12847722.png)


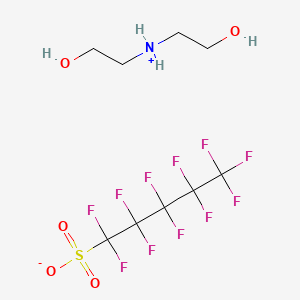
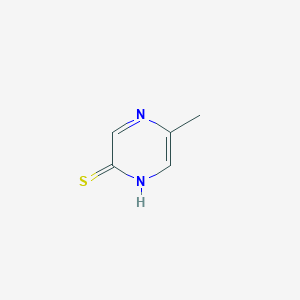
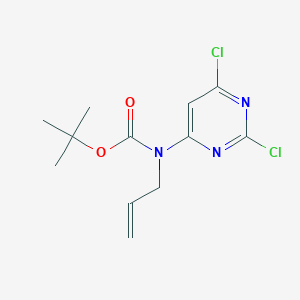

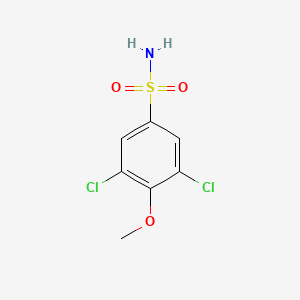

![2-Bromo-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid amide](/img/structure/B12847781.png)

